molecular formula C20H20ClFN2O2S B12534607 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- CAS No. 651335-06-7

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-

Cat. No.: B12534607
CAS No.: 651335-06-7
M. Wt: 406.9 g/mol
InChI Key: ZICSPZDMMIIAIY-UHFFFAOYSA-N
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Description

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the indole ring.

Scientific Research Applications

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfonyl group, fluorine atom, and piperidinylmethyl group differentiates it from other indole derivatives and contributes to its unique reactivity and biological activities.

Properties

CAS No.

651335-06-7

Molecular Formula

C20H20ClFN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

3-(2-chlorophenyl)sulfonyl-6-fluoro-1-(piperidin-2-ylmethyl)indole

InChI

InChI=1S/C20H20ClFN2O2S/c21-17-6-1-2-7-19(17)27(25,26)20-13-24(12-15-5-3-4-10-23-15)18-11-14(22)8-9-16(18)20/h1-2,6-9,11,13,15,23H,3-5,10,12H2

InChI Key

ZICSPZDMMIIAIY-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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